Trk/alk-IN-1, also known as repotrectinib, is a next-generation tyrosine kinase inhibitor designed to target and inhibit the activity of tropomyosin receptor kinases (TRK) and anaplastic lymphoma kinase (ALK). This compound is particularly significant in oncology due to its effectiveness against various oncogenic fusions and mutations associated with non-small cell lung cancer and other malignancies. The development of repotrectinib has been driven by the need for therapies that can overcome resistance mechanisms often seen with earlier-generation inhibitors.
Repotrectinib is classified as a small molecule inhibitor that selectively targets TRK A, TRK B, TRK C, and ALK. It was developed by the pharmaceutical company Turning Point Therapeutics and has been evaluated in clinical trials for its efficacy against tumors with specific genetic alterations involving these kinases. The compound has shown promise in treating cancers characterized by NTRK gene fusions, which are found in various tumor types, including pediatric cancers and some adult solid tumors .
The synthesis of repotrectinib involves several key steps that employ organic chemistry techniques. The general approach includes:
The synthesis has been optimized to ensure high yields and purity, which are critical for subsequent biological evaluations.
Repotrectinib features a macrocyclic structure that allows for effective binding to its target kinases. The molecular formula is C₁₈H₁₈F₂N₄O, with a molecular weight of 342.36 g/mol.
Crystallographic studies have elucidated the binding interactions between repotrectinib and its targets, revealing how structural variations influence potency against different kinase mutations.
Repotrectinib undergoes specific chemical interactions when binding to its target kinases:
Studies have demonstrated that repotrectinib can induce tumor regression in models harboring these mutations, showcasing its therapeutic potential.
The mechanism of action for repotrectinib involves:
Clinical data have shown durable responses in patients with tumors harboring NTRK fusions treated with repotrectinib, underscoring its effectiveness in targeting these specific genetic alterations.
Repotrectinib has several important applications in cancer therapy:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5